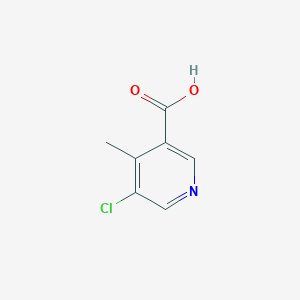

5-Chloro-4-methylnicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYPAJVKUAHQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264398 | |

| Record name | 5-Chloro-4-methyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890092-41-8 | |

| Record name | 5-Chloro-4-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890092-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 4 Methylnicotinic Acid

Advanced Synthetic Routes to 5-Chloro-4-methylnicotinic acid

Advanced synthetic routes to this compound often involve multi-step processes starting from readily available pyridine (B92270) derivatives or the direct, yet challenging, functionalization of a pre-existing nicotinic acid framework.

Chlorination Reactions of Methylnicotinic Acid Precursors

The direct chlorination of 4-methylnicotinic acid or its esters presents a straightforward approach to obtaining the desired product. However, controlling the regioselectivity of the chlorination can be a significant challenge. The pyridine ring's electronic properties influence the position of electrophilic substitution, and mixtures of isomers can be formed.

One patented method describes the production of a 5-chloro-2-methoxy-4-methyl nicotinic acid. google.com This process involves the chlorination of methyl 2-methoxy-4-methyl nicotinate (B505614). google.com The resulting methyl 5-chloro-2-methoxy-4-methyl nicotinate is then hydrolyzed to the final acid product. google.com This multi-step approach, while indirect, allows for greater control over the final product's structure.

Direct chlorination of 4-aminobenzoic acid has been shown to yield a pentachloro-cyclohexenone derivative, indicating that the reaction conditions can lead to complex and sometimes unexpected products. researchgate.net While not directly related to 4-methylnicotinic acid, this highlights the complexities that can arise during the chlorination of substituted aromatic rings.

Multi-step Synthesis from Pyridine Derivatives

Building the this compound molecule from simpler pyridine precursors is a common and versatile strategy. This approach allows for the sequential introduction of the required functional groups, providing a high degree of control over the final structure.

For instance, a synthetic route could start with a substituted pyridine that already contains some of the desired functionalities. A patent outlines a method starting from ethyl 2-chloro-4-methyl nicotinate, which is then converted to methyl 2-methoxy-4-methyl nicotinate. google.com This intermediate is subsequently chlorinated and hydrolyzed to yield 5-chloro-2-methoxy-4-methyl nicotinic acid. google.com

Another general approach involves the oxidation of a methyl group on a pre-chlorinated pyridine ring. For example, 3,5-dimethylpyridine (B147111) can be oxidized to 5-methylnicotinic acid using potassium permanganate. chemicalbook.comgoogle.com A subsequent chlorination step would then be required to introduce the chlorine atom at the 5-position. A different oxidation system using hydrogen peroxide in concentrated sulfuric acid has also been reported for the synthesis of 5-methylnicotinic acid from 3,5-dimethylpyridine. google.com

The synthesis of various pyridine derivatives through multi-component reactions or cross-coupling strategies is well-established and provides access to a wide range of substituted pyridines that could serve as precursors. researchgate.netorganic-chemistry.org These methods offer flexibility in introducing different substituents onto the pyridine ring.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of pyridine rings is a key challenge in the synthesis of specifically substituted derivatives like this compound. Several strategies have been developed to control the position of incoming substituents.

One approach involves the use of blocking groups to direct functionalization to a specific position. For example, a maleate-derived blocking group has been used to achieve C-4 alkylation of pyridines with high regioselectivity. chemrxiv.org This strategy could potentially be adapted for the introduction of a methyl group at the 4-position, followed by chlorination at the 5-position.

Another strategy relies on the inherent reactivity of the pyridine ring, which can be modulated by substituents and reaction conditions. The Minisci reaction, for instance, allows for the introduction of alkyl groups onto electron-deficient pyridine rings, although controlling regioselectivity can be an issue. nih.gov Recent advancements have focused on directing the Minisci reaction to the C-4 position. chemrxiv.orgnih.gov

Furthermore, the conversion of pyridines into heterocyclic phosphonium (B103445) salts has been reported as a versatile method for regioselective functionalization at the 4-position. thieme-connect.de This strategy allows for the introduction of various nucleophiles and could be a potential route to access 4-methylated pyridines, which could then be further functionalized.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways for the construction of complex molecules. Both homogeneous and heterogeneous catalysis have been applied to the synthesis of nicotinic acid derivatives.

Homogeneous Catalysis in Nicotinic Acid Derivative Synthesis

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity due to their well-defined active sites. youtube.com In the context of nicotinic acid synthesis, homogeneous catalysts are often employed in cross-coupling reactions to build the substituted pyridine skeleton.

Palladium-catalyzed cross-coupling reactions, for example, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of functionalized pyridines. researchgate.net These methods could be applied to couple a methyl group and a chlorine atom to a pyridine ring at the desired positions. Gold catalysts have also been explored for their ability to activate carbon-carbon multiple bonds, which can be a key step in the construction of heterocyclic rings. nih.gov

The use of tetraalkylammonium salts as phase-transfer catalysts has been shown to be effective in the alkylation of active methylene (B1212753) compounds, a reaction type that could be relevant for introducing the methyl group. orgsyn.org

Heterogeneous Catalysis in Nicotinic Acid Derivative Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and reusability. youtube.com These catalysts are often based on metals supported on solid materials like silica (B1680970) or carbon. rsc.orgrsc.org

In the synthesis of nicotinic acid derivatives, heterogeneous catalysts have been utilized for hydrogenation and oxidation reactions. For example, the catalytic hydrogenation of nicotinamide (B372718) derivatives has been studied using heterogeneous catalysts like platinum on silica (Pt/SiO2). rsc.org While this specific reaction is a reduction, it demonstrates the applicability of heterogeneous catalysts to modify pyridine-based molecules.

The synthesis of vitamin B3 (nicotinic acid) has been achieved through the photocatalytic oxidation of 3-pyridinemethanol (B1662793) using metal-free graphitic carbon nitride-based materials. nih.gov This highlights the potential of using heterogeneous photocatalysis for the selective oxidation of methyl groups on a pyridine ring to the corresponding carboxylic acid.

Furthermore, N-doped carbons have been developed as metal-free heterogeneous catalysts for the selective hydrogenation of nitroarenes, demonstrating the potential of these materials in chemoselective transformations. mdpi.com Such selectivity would be crucial in a multi-step synthesis of this compound where other functional groups need to be preserved.

The development of new heterogeneous catalysts, such as NiCoSe2 and NiCo2S4, for the synthesis of dihydropyrimidine-2-ones/thiones also points to the expanding scope of these catalysts in heterocyclic chemistry. rsc.org

Optimization of Reaction Conditions and Efficiency

The efficiency of the synthesis of this compound is critically dependent on the careful control of several reaction parameters. These include the choice of solvent, reaction temperature and pressure, and the stoichiometry of the reactants. Furthermore, modern techniques such as microwave-assisted synthesis can play a significant role in intensifying the process.

Solvent Effects on Reaction Yield and Selectivity

The selection of an appropriate solvent is crucial in the synthesis of this compound as it can significantly influence reaction rates, yields, and the selectivity of the desired product over by-products. The synthesis of related chloronicotinic acids has been reported in various solvents, including glacial acetic acid, tetrahydrofuran (B95107) (THF), and chloroform. google.com The polarity of the solvent can play a significant role. For instance, in the synthesis of other heterocyclic compounds, polar protic solvents like water, ethanol (B145695), and methanol (B129727) have been shown to stabilize ionic intermediates, leading to better yields. researchgate.net Conversely, moderately apolar solvents have also demonstrated good results in certain reactions. researchgate.net

The synthesis of a related compound, 2-chloronicotinic acid, has been achieved using glacial acetic acid as the solvent. google.com The choice of solvent can also impact the formation of by-products. For example, in the synthesis of 5-methylnicotinic acid from 3,5-lutidine using an oxidizing agent, the use of a large amount of water as a solvent can lead to low single-batch output. google.com A systematic screening of solvents with varying polarities would be necessary to determine the optimal medium for the synthesis of this compound, balancing reactant solubility, reaction rate, and minimization of side reactions.

Table 1: Potential Solvents for the Synthesis of this compound and Their Properties

| Solvent | Type | Boiling Point (°C) | Potential Role in Reaction |

| Glacial Acetic Acid | Polar Protic | 118 | Can act as both solvent and catalyst. google.com |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good for dissolving a wide range of organic compounds. google.com |

| Chloroform | Nonpolar | 61 | A less polar option that can influence selectivity. google.com |

| Water | Polar Protic | 100 | Environmentally benign, can stabilize ionic intermediates. researchgate.net |

| Ethanol | Polar Protic | 78 | A common green solvent, can also stabilize intermediates. researchgate.net |

| Toluene | Nonpolar | 111 | May be suitable for reactions requiring higher temperatures. |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that directly affect the rate of chemical reactions. For the synthesis of nicotinic acid derivatives, reaction temperatures can range from ambient to elevated temperatures. For example, the oxidation of 2-chloro-3-alkyl pyridine to 2-chloronicotinic acid is carried out at temperatures between 20-100 °C. google.com In the synthesis of 5-methylnicotinic acid, the reaction temperature is maintained between 110-150 °C. google.com Specifically, a temperature range of 110-130 °C has been noted to yield favorable results for this particular synthesis. google.com

Table 2: Reported Temperature Ranges for the Synthesis of Related Nicotinic Acid Derivatives

| Compound | Reaction Type | Temperature Range (°C) | Reference |

| 2-Chloronicotinic Acid | Oxidation | 20-100 | google.com |

| 5-Methylnicotinic Acid | Oxidation | 110-150 | google.com |

| 5-Methylnicotinic Acid | Oxidation | 110-130 | google.com |

Stoichiometric Control and Limiting Reagent Considerations

The precise control of the stoichiometric ratio of reactants is fundamental to maximizing the yield of the desired product and minimizing the formation of impurities. In the synthesis of this compound, the relative amounts of the starting material (e.g., 4-methylnicotinic acid or its ester) and the chlorinating agent must be carefully balanced. An excess of the chlorinating agent could lead to over-chlorination, resulting in the formation of di- or tri-chlorinated by-products. Conversely, an insufficient amount of the chlorinating agent would result in incomplete conversion of the starting material.

For instance, in the synthesis of a related compound, 5-chloro-2-methoxy-4-methylnicotinic acid, optimizing the reaction stoichiometry is crucial to minimize the formation of by-products. Similarly, in the synthesis of 5-methylnicotinic acid, the molar ratio of 3,5-lutidine to hydrogen peroxide is a key parameter, with reported ratios ranging from 1:1.2 to 2:6. google.com A preferred molar ratio of 1:1.1 to 2:3 has also been suggested. google.com Determining the optimal stoichiometric ratio for the synthesis of this compound would involve a series of experiments where the molar equivalents of the reactants are systematically varied to identify the conditions that provide the highest yield of the desired product with the lowest level of impurities.

Process Intensification Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, improving yields, and enhancing product selectivity. acs.orgmdpi.com This technique utilizes microwave energy to directly heat the reaction mixture, leading to rapid and uniform heating that can significantly reduce reaction times compared to conventional heating methods. mdpi.com

The application of microwave irradiation has been successful in the synthesis of various heterocyclic compounds, including substituted pyridines and their derivatives. rsc.orgmdpi.comnih.gov For example, the synthesis of substituted anilides of quinaldic acid was achieved with higher yields and shorter reaction times using microwave irradiation compared to conventional heating. acs.org In the synthesis of coumarin (B35378) derivatives, microwave irradiation under solvent-free conditions has been shown to be an efficient and environmentally friendly method. nih.gov While specific protocols for the microwave-assisted synthesis of this compound are not widely reported, the successful application of this technology to similar heterocyclic systems suggests its potential for intensifying the production of this compound. rsc.orgmdpi.comnih.gov Optimization of parameters such as microwave power, temperature, and reaction time would be necessary to develop an efficient microwave-assisted protocol.

Purification and Isolation Techniques in Research Scale

Following the synthesis, the crude product of this compound must be purified to remove unreacted starting materials, by-products, and other impurities. At the research scale, chromatographic separation methodologies are commonly employed for this purpose.

Chromatographic Separation Methodologies

Column chromatography is a widely used technique for the purification of organic compounds. researchgate.net In the context of nicotinic acid derivatives, both normal-phase and reverse-phase chromatography can be utilized. For the purification of a related compound, 5-chloro-2-methoxy-4-methylnicotinic acid, column chromatography is a mentioned purification technique.

High-Performance Liquid Chromatography (HPLC) is another powerful tool for both the analysis and purification of chemical compounds. Preparative HPLC, in particular, is suitable for isolating pure compounds from complex mixtures. nih.gov For the analysis of nicotinic acid and its derivatives, ion-pair reversed-phase HPLC methods have been developed. nih.gov A typical mobile phase for the analysis of a related compound consists of acetonitrile (B52724) and water with an acidic modifier like formic acid. The purification of crude nicotinic acid has also been achieved through recrystallization, sometimes preceded by melting the crude product to destroy colored impurities. researchgate.net

The development of a specific chromatographic method for the purification of this compound would involve selecting an appropriate stationary phase (e.g., silica gel for normal-phase or C18 for reverse-phase) and optimizing the mobile phase composition to achieve good separation between the desired product and any impurities.

Table 3: Common Chromatographic Techniques for the Purification of Nicotinic Acid Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Reference |

| Column Chromatography | Silica Gel | Gradients of nonpolar and polar organic solvents | Adsorption | researchgate.net |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water with acid modifier (e.g., formic acid) | Partitioning based on polarity | |

| Ion-Pair Reverse-Phase HPLC | C18 | Mobile phase with an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) | Formation of neutral ion pairs for separation | nih.gov |

Recrystallization and Crystallization Engineering

The purification of the final product is a critical step in the synthesis of this compound to ensure it meets the required standards for its intended applications. Recrystallization is a primary technique employed for this purpose, leveraging the differential solubility of the compound and impurities in a given solvent system. While specific research focusing exclusively on the crystallization engineering of this compound is not extensively detailed in publicly available literature, purification strategies can be inferred from methodologies applied to structurally similar nicotinic acid derivatives.

The selection of an appropriate solvent is paramount for effective recrystallization. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. This allows for the formation of a saturated solution from which the pure compound will crystallize upon cooling, leaving impurities behind in the solvent.

For analogous compounds, various solvent systems have been proven effective. For instance, in the purification of a related compound, 5-bromo-2-hydroxynicotinic acid, recrystallization from isopropyl alcohol was utilized, with a subsequent recrystallization from 95% ethanol to achieve higher purity. google.com This suggests that polar protic solvents like alcohols are suitable candidates for the recrystallization of halogenated nicotinic acids.

Another common practice in the purification of nicotinic acid and its derivatives involves an initial purification step based on pH adjustment. The acidic nature of the carboxylic acid group allows for its precipitation from a solution by carefully adjusting the pH. For example, in the synthesis of 5-methylnicotinic acid, after the primary reaction, the mixture is cooled, and the pH is adjusted to a range of 3-4 to precipitate the product, which is then collected by filtration. While not a recrystallization process itself, this precipitation is a crucial part of the initial purification and isolation of the crude product.

Washing of the filtered crystalline product is also a vital step to remove residual solvents and soluble impurities. In the purification of a nicotinic acid derivative, the crystalline filter cake was washed with water followed by a mixture of isopropyl ether and isopropyl alcohol. google.com In another instance, acetone (B3395972) was used as a washing solvent. google.com The choice of washing solvent is critical; it should be one in which the desired compound has very low solubility to prevent loss of the product.

For nicotinic acid itself, a method to improve the quality of the crystalline product involves melting the crude, colored acid and holding it in a molten state (e.g., 236 to 250 °C) for a short period. This process can help in the destruction of color-causing impurities. Following this heat treatment, the resulting material can be recrystallized from a suitable solvent, such as boiling water, often with the addition of a decolorizing agent like activated carbon, to yield a colorless, high-purity product.

While direct data on the crystallization engineering of this compound is sparse, the table below summarizes recrystallization and purification data from related nicotinic acid compounds, which can serve as a guide for developing a purification protocol for this compound.

Table 1: Purification Methods for Related Nicotinic Acid Derivatives

| Compound | Purification Step | Solvent/Reagent | Observations |

| 5-bromo-2-hydroxynicotinic acid | Recrystallization | Isopropyl alcohol | Initial purification step. google.com |

| 5-bromo-2-hydroxynicotinic acid | Recrystallization | 95% Ethanol | Further recrystallization for higher purity. google.com |

| Nicotinic Acid Derivative | Crystal Washing | Water, Isopropyl ether/isopropyl alcohol (1:1) | Washing of the filter cake to remove impurities. google.com |

| Nicotinic Acid Derivative | Crystal Washing | Water, Acetone | Alternative washing solvent system. google.com |

| 5-methylnicotinic acid | Precipitation | pH adjustment to 3-4 | Isolation of crude product from the reaction mixture. |

| Nicotinic Acid | Recrystallization | Boiling water with activated carbon | Decolorization and purification of the final product. |

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 4 Methylnicotinic Acid and Its Research Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A definitive structural assignment of 5-Chloro-4-methylnicotinic acid using NMR spectroscopy requires specific experimental data, which is currently unavailable in surveyed databases. Analysis of related structures can provide estimated chemical shifts, but these remain theoretical without experimental validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Specific ¹H NMR chemical shift values, coupling constants, and signal multiplicities for this compound are not reported in the reviewed scientific literature. For a conclusive analysis, the spectrum would need to be acquired and interpreted.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Similarly, experimentally determined ¹³C NMR data for this compound is not available. A predicted spectrum could be calculated using computational chemistry methods, but this would not constitute a research finding based on experimental elucidation.

Advanced Two-Dimensional NMR Techniques

The application of advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in the unambiguous assignment of all proton and carbon signals. However, no studies employing these techniques for this compound have been found in the public domain.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. While general characteristic frequencies are known, the specific vibrational modes of this compound are influenced by its unique substitution pattern.

Infrared (IR) Spectroscopy Analysis

Detailed IR spectra with peak assignments for this compound are not present in the available literature. While the IR spectra of related compounds like other chlorinated nicotinic acids have been studied, direct data for the target compound is missing.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a non-destructive analytical technique that yields detailed information about the internal lattice of crystalline substances, including unit cell dimensions and the exact positions of atoms. carleton.eduuni-ulm.de The fundamental principle involves the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms in a crystal. youtube.com This diffraction occurs at specific angles, satisfying Bragg's Law (nλ = 2d sinθ), where the constructive interference of the X-rays provides a diffraction pattern. carleton.edu

For a compound such as this compound, the initial step would involve growing suitable single crystals, a process that can be achieved through methods like slow evaporation of a saturated solution. iucr.orgresearchgate.net Once a crystal of sufficient quality is obtained, it is mounted on a goniometer in a diffractometer. The crystal is then rotated while being irradiated with X-rays, and the intensities and positions of the diffracted beams are recorded by a detector. youtube.com This data is then processed to generate an electron density map of the molecule, from which the crystal structure can be solved and refined. carleton.edumdpi.com This refinement process allows for the precise determination of atomic coordinates, bond lengths, and bond angles. carleton.edu

π-π Stacking: The aromatic pyridine (B92270) ring of this compound allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, play a significant role in the stabilization of crystal structures containing aromatic moieties. rsc.orguky.edu In the crystal structure of 6-methylnicotinic acid, π-π stacking is observed between the pyridine rings of neighboring molecules, with a face-to-face distance of 3.466 Å. iucr.orgresearchgate.net Similar interactions would be expected for this compound, contributing to a layered or stacked arrangement in the crystal lattice. The presence and geometry of these π-π stacking interactions can be influenced by the substituents on the pyridine ring. rsc.orguky.edu

Table 1: Illustrative Intermolecular Interactions in Nicotinic Acid Derivatives

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 6-Methylnicotinic acid | O-H···N Hydrogen Bonding | Forms a chain-like structure between the carboxylic acid and pyridine nitrogen. | iucr.orgresearchgate.net |

| 6-Methylnicotinic acid | π-π Stacking | Occurs between parallel pyridine rings of neighboring molecules. | iucr.orgresearchgate.net |

| 6-Chloronicotinic acid | O-H···O Hydrogen Bonding | Forms centrosymmetric dimers between carboxylic acid groups. | iucr.org |

| 6-Chloronicotinic acid | Cl···Cl Interactions | Weak interactions that bridge the hydrogen-bonded dimers. | iucr.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound (C₇H₆ClNO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated exact mass can then be compared to the experimentally measured value from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, to confirm the molecular formula. The ability to distinguish between ions with very similar nominal masses is a key advantage of HRMS. rsc.org

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then subjected to fragmentation, with the resulting fragment ions being detected. nih.gov This process provides detailed structural information by revealing the fragmentation pathways of the parent ion. For this compound, MS/MS analysis would likely involve the protonated molecule [M+H]⁺ in positive ion mode.

The fragmentation of nicotinic acid derivatives often involves characteristic losses from the carboxylic acid group and cleavages within the pyridine ring. kfnl.gov.sa Based on studies of similar compounds, the fragmentation of [this compound+H]⁺ would be expected to proceed through several key pathways:

Loss of H₂O: A common fragmentation pathway for carboxylic acids is the loss of a water molecule (18 Da) from the protonated molecular ion.

Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44 Da), is another characteristic fragmentation of carboxylic acids.

Loss of Cl: Cleavage of the carbon-chlorine bond could lead to the loss of a chlorine radical (35 Da).

Cleavage of the Pyridine Ring: Subsequent fragmentation of the major fragment ions would involve the characteristic cleavage of the pyridine ring structure. researchgate.netnih.gov

The study of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule and can help to distinguish it from its isomers. nih.govnih.gov

Table 2: Predicted Key Fragmentation Data for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water |

| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ | Loss of carbon dioxide |

| [M+H]⁺ | [M+H - Cl]⁺ | Cl | Loss of chlorine radical |

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. They provide insights into the electronic structure and can be used to characterize the photophysical properties of a compound.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs when an electron returns from an excited singlet state to the ground state. Many pyridine derivatives exhibit fluorescence, and their emission properties are highly sensitive to their chemical environment and substitution pattern. researchgate.net The fluorescence spectrum of this compound would be expected to show an emission peak at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, would be dependent on the interplay between the electron-donating methyl group and the electron-withdrawing and heavy-atom effects of the chlorine substituent. The study of the fluorescence properties can provide valuable information about the excited state dynamics of the molecule.

Table 3: Spectroscopic Properties of Related Pyridine Carboxylic Acids

| Compound | Technique | λ_max (nm) | Solvent | Reference |

|---|---|---|---|---|

| Nicotinic acid | UV-Vis | 217 | DMSO | caymanchem.com |

| Pyridine-3,5-dicarboxylic acid | UV-Vis | ~270-280 | DMSO | researchgate.net |

| Ag[(HNA)(NA)(H₂O)₄] (HNA=nicotinic acid) | UV-Vis | ~260 | Solid State | nih.gov |

Electronic Absorption Spectra Analysis

The electronic absorption spectrum of a molecule provides insights into the electron distribution and the energies of its molecular orbitals. For nicotinic acid and its derivatives, the absorption bands in the ultraviolet (UV) region are typically attributed to π → π* and n → π* transitions within the pyridine ring and the carboxylic acid group.

The presence of substituents on the pyridine ring significantly influences the electronic absorption spectra. A chloro group, being an electron-withdrawing group, and a methyl group, being an electron-donating group, would be expected to perturb the electronic structure of the nicotinic acid backbone. Theoretical studies on 6-methylnicotinic acid have calculated a frontier orbital energy gap, which is related to the electronic absorption energy.

To illustrate the effect of substitution, the UV-Vis absorption data for related nicotinic acid derivatives are presented below.

Table 1: UV-Vis Absorption Maxima of Nicotinic Acid and Related Compounds

| Compound | Solvent/Conditions | Absorption Maxima (λmax) [nm] |

|---|---|---|

| Nicotinic Acid | Not specified | 212.0, 257.5, 262.5, 268.4 |

| 2-Chloronicotinic acid | Not specified | Data not available in cited sources |

| 6-Methylnicotinic acid | DMSO (for complex) | Data for free ligand not available |

This table is populated with data from related compounds to infer the spectroscopic properties of this compound.

The combined electronic effects of the chloro and methyl groups in this compound would likely result in a complex shift of the absorption bands compared to the parent nicotinic acid. The electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating nature of the methyl group at the 4-position would both influence the energy of the π and n orbitals, thus affecting the λmax values.

Luminescence Studies

Luminescence, encompassing fluorescence and phosphorescence, provides further information about the excited states of a molecule. The study of luminescence is crucial for applications such as fluorescent probes and markers.

Direct luminescence data for this compound is not prevalent in the reviewed literature. However, the fluorescent properties of related compounds offer valuable insights. 6-Chloronicotinic acid has been identified as a fluorescent probe. cymitquimica.com Its utility in analytical methods is based on changes in its fluorescence properties upon reaction with specific analytes. cymitquimica.com This suggests that the introduction of a chlorine atom to the nicotinic acid structure can confer fluorescent properties that are sensitive to the molecular environment.

Furthermore, rhodamine dyes, which are highly fluorescent, have been synthesized incorporating a chloronicotinic acid fragment. These derivatives have been shown to absorb light at approximately 564-573 nm and emit in the range of 584-597 nm in aqueous phosphate-buffered saline (PBS). This demonstrates that the chloronicotinic acid moiety can be a key component of a larger fluorophore system.

The fluorescence of nicotinic acid itself has also been a subject of study, often in the context of its biological role as niacin. The development of fluorescence polarization immunoassays for the detection of 6-chloronicotinic acid further underscores the luminescent potential of chlorosubstituted nicotinic acids. nih.govacs.org

Table 2: Luminescence Properties of Related Chlorinated Nicotinic Acid Derivatives

| Compound/Derivative | Excitation Wavelength (λex) [nm] | Emission Wavelength (λem) [nm] | Solvent/Conditions |

|---|---|---|---|

| Rhodamine dye with 6-chloronicotinic acid residue (R=H) | ~564 | ~584 | aq. PBS |

| Rhodamine dye with 6-chloro-5-fluoronicotinic acid residue (R=F) | ~573 | ~597 | aq. PBS |

This table presents data from fluorescent dyes containing a chloronicotinic acid moiety to provide context for the potential luminescence of this compound.

Based on these findings, it is plausible that this compound may also exhibit luminescent properties. The specific excitation and emission wavelengths would be dependent on the interplay of the chloro and methyl substituents, as well as the solvent environment. The methyl group's electron-donating character might further modulate the fluorescence profile observed in chloro-substituted nicotinic acids.

Theoretical and Computational Investigations of 5 Chloro 4 Methylnicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, independent of its environment. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and molecular energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is often employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For compounds related to 5-Chloro-4-methylnicotinic acid, such as nicotinic acid itself and its N-oxide, DFT calculations have been used to compute optimized molecular geometries, atomic charges, and vibrational frequencies. researchgate.net

In a typical DFT study of a molecule like this compound, the process would begin with defining an initial guess for the molecular geometry. The DFT calculation then iteratively solves the Kohn-Sham equations to minimize the total energy of the system, thereby finding the most stable electronic and geometric structure. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. jocpr.com For instance, studies on nicotinic acid have shown that DFT methods can accurately predict vibrational spectra (infrared and Raman) when compared with experimental data. researchgate.net

The electronic properties that can be derived from DFT calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are critical in understanding the reactivity of this compound, including its potential sites for electrophilic and nucleophilic attack.

Table 1: Representative Data from DFT Calculations on a Nicotinic Acid Analogue

| Property | Calculated Value |

| Total Energy | -475.3 Hartree |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and based on typical values for nicotinic acid derivatives. Specific values for this compound would require a dedicated computational study.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they can provide highly accurate results for molecular properties.

For nicotinic acid and its derivatives, ab initio calculations have been utilized to study various molecular properties, including the stability of different conformers and the nature of intermolecular interactions, such as hydrogen bonding with water molecules. jocpr.com These calculations can elucidate the energetics of different molecular arrangements and the vibrational modes of the molecule. For example, a study on nicotinic acid species used ab initio methods to analyze the vibrational spectra of different protonated and zwitterionic forms in aqueous solution. researchgate.net

The application of ab initio methods to this compound would allow for a precise determination of its gas-phase geometry, dipole moment, and polarizability. Furthermore, these methods can be used to compute a highly accurate potential energy surface, which is essential for understanding the molecule's dynamics and reactivity.

The presence of a carboxylic acid group and a pyridine (B92270) ring in this compound allows for the possibility of different spatial orientations of the substituent groups, known as conformations. The relative orientation of the carboxylic acid group with respect to the pyridine ring is a key conformational feature. Computational studies on nicotinic acid have identified two stable conformers, which differ in the orientation of the -COOH group. researchgate.net A similar conformational landscape would be expected for this compound.

Tautomerism, the migration of a proton between two or more sites within a molecule, is another important aspect to consider. For nicotinic acid derivatives, prototropic tautomerism can occur, leading to the formation of zwitterionic species, especially in solution. researchgate.net Quantum chemical calculations are crucial for determining the relative stabilities of these different tautomers and conformers. For instance, studies on cyclic azoles and azines have used computational methods to understand the factors that dictate tautomeric preferences. mdpi.com For this compound, theoretical calculations could predict the most stable tautomeric form in different environments (gas phase vs. solvent).

A conformational study of 2-substituted piperazines, which are also nicotinic acetylcholine (B1216132) receptor agonists, revealed that the axial conformation was preferred and that this preference was crucial for binding to the receptor. nih.gov This highlights the importance of conformational analysis in understanding the biological activity of related compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions with their environment.

MD simulations are a powerful tool for investigating how a ligand, such as this compound, might bind to a biological target, such as a protein receptor or enzyme. researchgate.netnih.gov These simulations model the movement of every atom in the system over time by solving Newton's equations of motion.

In a typical MD simulation of a ligand-protein complex, the system is placed in a simulated aqueous environment, and the trajectory of all atoms is calculated over a period of nanoseconds to microseconds. This allows for the observation of the ligand's binding and unbinding process, the conformational changes in the protein upon ligand binding, and the key interactions that stabilize the complex. nih.gov For example, MD simulations have been used to study the binding of nicotinamide (B372718) to pyrazinamidase, revealing the binding pathway and the important amino acid residues involved in the interaction. jocpr.com

Table 2: Key Parameters from a Hypothetical MD Simulation of a Ligand-Protein Complex

| Parameter | Description |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the ligand and a reference structure, indicating stability. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. |

| Binding Free Energy | An estimation of the strength of the interaction between the ligand and the protein. |

The solvent, typically water, plays a critical role in molecular recognition and binding. nih.gov MD simulations explicitly include solvent molecules, allowing for a detailed analysis of their effects on ligand-protein interactions. Water molecules can mediate interactions between the ligand and the protein, and the reorganization of the water network upon ligand binding can have a significant impact on the binding thermodynamics.

Analysis of the water network in the binding pocket can reveal the presence of conserved water molecules that may be crucial for ligand binding or can be displaced to improve binding affinity. nih.gov The dynamics of water molecules in the binding site can be characterized to understand their contribution to the stability of the complex. For drug design, understanding the role of water is essential, as displacing high-energy water molecules can be a strategy to enhance ligand potency.

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are pivotal computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. nih.gov These methods are fundamental in identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.

Prediction of Ligand-Receptor Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This analysis provides critical information on the binding affinity, which is often quantified as a docking score or binding energy, and the specific molecular interactions that stabilize the complex, such as hydrogen bonds and hydrophobic contacts. nih.gov

In a typical study, the three-dimensional structure of this compound would be docked into the active sites of various known protein targets. The selection of targets might be based on the known biological activities of structurally similar nicotinic acid derivatives. The results would reveal the most likely binding poses and the strength of the interactions. For instance, docking simulations could predict how the carboxyl group, the pyridine ring, and the chlorine and methyl substituents of the compound interact with the amino acid residues of a receptor's binding pocket. nih.govresearchgate.net

Illustrative Docking Results for this compound:

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.2 | ARG-120, TYR-355 | Hydrogen Bond, Pi-Alkyl |

| Nicotinate (B505614) Phosphoribosyltransferase | -7.5 | LYS-88, ASP-201 | Salt Bridge, Hydrogen Bond |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a molecular docking analysis.

Computational Screening for Potential Biological Activity

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Conversely, a single compound like this compound can be screened against a panel of diverse biological targets to uncover potential new activities. This process, sometimes called reverse docking or target fishing, helps in identifying potential therapeutic applications for a compound and can also predict potential off-target effects. nih.gov

The screening process involves docking the compound into the binding sites of hundreds or thousands of different proteins. The results are then ranked based on docking scores, and the top-ranking protein "hits" suggest potential biological activities for the compound. nih.govnih.gov This approach can rapidly generate hypotheses about the compound's mechanism of action, which can then be validated through experimental assays.

Hypothetical Virtual Screening "Hits" for this compound:

| Target Class | Potential Biological Activity | Docking Score Rank |

|---|---|---|

| Kinases | Anti-inflammatory, Anticancer | High |

| Amidases | Analgesic | Moderate |

Note: The data in this table is hypothetical and for illustrative purposes only, representing potential outcomes from a virtual screening study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are invaluable for predicting the activity of new, untested compounds. researchgate.net

Derivation of Structural Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. researchgate.net For this compound, a wide array of descriptors would be calculated from its two-dimensional and three-dimensional structures. These descriptors can be categorized as follows:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Reflecting the connectivity of atoms (e.g., branching indices). nih.gov

Geometrical Descriptors: Describing the 3D shape of the molecule (e.g., molecular surface area).

Physicochemical Descriptors: Including properties like lipophilicity (LogP) and molar refractivity. asianpubs.org

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Illustrative Molecular Descriptors for this compound:

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Constitutional | Molecular Weight | 171.58 g/mol |

| Physicochemical | LogP (octanol-water partition) | 1.85 |

| Topological | Wiener Index | 258 |

| Quantum-Chemical | Dipole Moment | 3.2 D |

Note: The values in this table are hypothetical and serve to illustrate the types of descriptors used in QSAR studies.

Predictive Modeling for Biological Activity

Once descriptors are calculated for a series of compounds structurally related to this compound with known biological activities, a predictive model can be built. elsevierpure.comnih.gov Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that correlates a selection of descriptors with the activity. nih.gov

The resulting QSAR model's quality and predictive power are assessed using several statistical metrics. The correlation coefficient (r²) indicates how well the model fits the data, while the cross-validated correlation coefficient (Q²) measures its internal predictive ability. researchgate.net External validation, using a set of compounds not included in model training, confirms its real-world predictive power. nih.gov A robust QSAR model can then be used to predict the biological activity of this compound and guide the design of new, more potent analogues. asianpubs.org

Example of a Hypothetical QSAR Model Equation: Biological Activity (log 1/C) = 0.75 * LogP - 0.15 * (Dipole Moment) + 0.05 * (Polar Surface Area) + 2.5

Statistical Validation of a Hypothetical QSAR Model:

| Parameter | Description | Value |

|---|---|---|

| n | Number of Compounds in Training Set | 30 |

| r² | Correlation Coefficient | 0.88 |

| Q² (LOO) | Cross-validated Correlation Coefficient | 0.75 |

| F-test | F-statistic for Model Significance | 45.6 |

Note: The equation and statistical data are hypothetical, illustrating the components and validation of a QSAR model.

Biochemical and Biological Research Applications of 5 Chloro 4 Methylnicotinic Acid Excluding Clinical Human Trial Data

Role in Preclinical Models and In Vitro Studies

Antiviral and Antitumor Research (General Mechanisms)

While direct antiviral and antitumor studies on 5-Chloro-4-methylnicotinic acid are not extensively documented in publicly available literature, the general mechanisms of related substituted nicotinic acid and chlorophenoxy compounds provide a framework for its potential activities.

Antiviral Research: The antiviral mechanisms of action for compounds structurally related to this compound often involve the inhibition of critical viral life cycle stages. nih.gov For instance, some antiviral agents function by preventing the virus from attaching to and entering host cells. Others, like the nitrobenzene (B124822) derivative MDL-860, have been shown to inhibit an early event in picornavirus replication that occurs after the uncoating of the virus but before the synthesis of viral RNA. nih.gov Another common antiviral strategy involves the inhibition of viral enzymes essential for replication, such as RNA polymerase. nih.gov For example, the drug Remdesivir acts as a nucleotide analogue that inhibits viral RNA-dependent RNA polymerase. nih.gov It is plausible that this compound could be investigated for similar inhibitory effects on viral replication processes.

Antitumor Research: In the context of antitumor research, substituted heterocyclic compounds, including those with a nicotinic acid scaffold, are explored for their ability to interfere with cancer cell proliferation and survival. General mechanisms for antitumor compounds include the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov For example, some hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have demonstrated significant antitumor activity by inducing apoptosis in cancer cells. nih.gov Furthermore, the inhibition of specific signaling pathways crucial for tumor growth, such as those involving vascular endothelial growth factor receptor (VEGFR), is a key area of investigation. nih.gov The structural features of this compound, a substituted pyridine (B92270) derivative, make it a candidate for investigation into these and other antitumor mechanisms, such as the inhibition of specific kinases or the modulation of tumor-associated metabolic pathways.

| Potential Mechanism | Description | Relevant Compound Class Examples |

| Inhibition of Viral Entry | Blocks the attachment or fusion of the virus to the host cell membrane. | General antiviral compounds |

| Inhibition of Viral Replication | Interferes with the synthesis of viral genetic material (RNA or DNA) by targeting viral polymerases. | Remdesivir, MDL-860 nih.govnih.gov |

| Induction of Apoptosis | Triggers programmed cell death in cancer cells. | Hydrazone derivatives nih.gov |

| Cell Cycle Arrest | Halts the progression of the cell cycle, preventing cancer cell division. | General antitumor agents |

| Anti-angiogenesis | Inhibits the formation of new blood vessels that supply tumors with nutrients. | VEGFR inhibitors |

Modulation of Biochemical Pathways

Research into the specific effects of this compound on metabolic pathways is limited. However, the well-documented role of nicotinic acid (niacin) and its derivatives as modulators of lipid metabolism provides a strong basis for potential applications in this area. Nicotinic acid is known to exert its effects primarily through the activation of the GPR109A receptor, which leads to the inhibition of lipolysis in adipose tissue. nih.govmdpi.com This action reduces the release of free fatty acids into the bloodstream, thereby decreasing the substrate available for triglyceride synthesis in the liver. mdpi.com

Studies on related compounds, such as those investigating GPR109A agonists, have shown that these molecules can effectively inhibit lipolysis. nih.gov It is hypothesized that this compound, as a substituted nicotinic acid, could also interact with GPR109A or other metabolic receptors, potentially influencing lipid and glucose metabolism. Further research would be necessary to elucidate its specific targets and effects on metabolic pathways.

| Metabolic Target/Pathway | Potential Effect of Nicotinic Acid Analogs | Potential Outcome |

| GPR109A Receptor | Activation | Inhibition of adipocyte lipolysis |

| Adipose Tissue Lipolysis | Inhibition | Reduced circulating free fatty acids |

| Hepatic Triglyceride Synthesis | Reduction | Decreased VLDL production |

| Sirtuin 1 (SIRT1) | Activation (GPR109a-independent) | Regulation of gene expression related to metabolism |

The influence of this compound on signal transduction is an area ripe for investigation, given the known roles of nicotinic acid and its analogs in cellular signaling. A primary signaling pathway influenced by nicotinic acid is initiated by the activation of the G-protein coupled receptor GPR109A. nih.govmdpi.com This can lead to downstream effects such as the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.

Furthermore, nicotinic acetylcholine (B1216132) receptors (nAChRs) are critical components of signal transduction in the central nervous system and other tissues. nih.govmdpi.com These ligand-gated ion channels are involved in a variety of cellular responses, and their modulation by nicotinic acid analogs can have significant effects. For example, sustained stimulation of nAChRs can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in promoting neuronal survival. nih.gov The interaction of this compound with these or other receptor systems could modulate various signal transduction cascades, a possibility that warrants further research. Smoking has been shown to worsen psoriasis through nicotinic receptor signaling. springermedizin.de

| Signaling Pathway/Component | Modulator Class | Potential Downstream Effect |

| GPR109A Signaling | Nicotinic Acid Analogs | Modulation of cAMP levels |

| PI3K-Akt Pathway | nAChR Agonists | Promotion of cell survival |

| Nicotinic Acetylcholine Receptors (nAChRs) | Nicotinic Ligands | Alteration of ion channel function and cellular excitability |

| ERK 1/2 MAPK Phosphorylation | GPR109A Agonists | Can be activated by some but not all agonists nih.gov |

Development of Chemical Probes and Biological Tools

The development of labeled analogues of this compound is a crucial step for its use as a chemical probe. Isotopically labeled versions, for instance with Carbon-14 (¹⁴C) or Tritium (³H), would be invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. The synthesis of such labeled compounds often involves introducing the radioisotope at a late stage of the synthesis to maximize efficiency and minimize handling of radioactive materials.

For example, a potential synthetic route to a ¹⁴C-labeled this compound could involve the use of a ¹⁴C-labeled precursor, such as K¹⁴CN, which can be incorporated into the pyridine ring structure or the carboxylic acid side chain through established synthetic methodologies. The specific position of the label would be chosen to be metabolically stable to allow for accurate tracing of the molecule and its metabolites.

This compound can be developed into a valuable tool for affinity chromatography to identify its biological targets. This technique involves immobilizing the compound (the ligand) onto a solid support, such as chromatography beads. nih.gov A cellular lysate or protein mixture is then passed over this affinity matrix. Proteins that bind to the immobilized ligand are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry.

To be used in affinity chromatography, this compound would first need to be functionalized with a linker arm that allows it to be covalently attached to the chromatography support without significantly altering its binding properties. The choice of linker and immobilization chemistry is critical for the success of the experiment. This approach would enable researchers to pull down and identify the specific proteins that interact with this compound, providing direct insight into its mechanism of action.

| Technique | Application for this compound | Information Gained |

| Isotopic Labeling (e.g., ¹⁴C, ³H) | Synthesis of radiolabeled analogues | In vivo and in vitro ADME properties, metabolic fate |

| Affinity Chromatography | Immobilization on a solid support to capture binding partners | Identification of direct protein targets and off-targets |

| Mass Spectrometry | Analysis of proteins eluted from affinity chromatography | Identity and characterization of interacting proteins |

Medicinal Chemistry and Agrochemical Research Focusing on Derivatives of 5 Chloro 4 Methylnicotinic Acid Excluding Clinical Human Trial Data, Dosage, and Safety Profiles

Applications in Agrochemical Design

There is no available data to suggest that derivatives of 5-Chloro-4-methylnicotinic acid have been specifically investigated for herbicidal properties. The scientific literature on herbicides derived from nicotinic acid focuses on other substitution patterns.

Similarly, no published research was found on the development of pesticides from derivatives of this compound. The existing body of research on nicotinoid insecticides and other pesticide classes derived from pyridine (B92270) carboxylic acids does not include this specific parent compound.

Future Directions and Emerging Research Areas

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and synthesis of novel chemical compounds, including derivatives of 5-Chloro-4-methylnicotinic acid. These computational tools can significantly accelerate the identification of potential drug candidates, optimize synthetic routes, and predict the physicochemical properties of new molecules. mdpi.com

Computer-aided synthesis planning (CASP) programs, driven by machine learning algorithms, are becoming increasingly adept at navigating the complex landscape of chemical reactions. nih.gov These tools can propose retrosynthetic pathways, breaking down a target molecule like a complex derivative of this compound into simpler, commercially available starting materials. nih.gov By analyzing vast databases of known reactions, ML models can identify the most efficient and cost-effective synthetic routes, reducing the time and resources spent on trial-and-error laboratory work. nih.govnih.gov

Furthermore, AI and ML can be employed to predict the biological activity and potential toxicity of novel compounds based on their molecular structure. mdpi.com By training on large datasets of known molecules and their corresponding biological data, these models can identify structural motifs associated with desired therapeutic effects or adverse reactions. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, streamlining the drug discovery pipeline. mdpi.com

The application of machine learning extends to the optimization of reaction conditions. By analyzing experimental data, ML algorithms can identify the optimal parameters—such as temperature, pressure, and catalyst choice—to maximize the yield and purity of a desired product. This is particularly relevant for the synthesis of complex molecules like this compound derivatives, where even minor variations in reaction conditions can significantly impact the outcome.

Advanced Material Science Applications

While primarily investigated for its potential biological activities, the unique chemical structure of this compound and its derivatives suggests potential applications in the field of advanced material science. The presence of a pyridine (B92270) ring, a carboxylic acid group, a chlorine atom, and a methyl group provides multiple sites for functionalization and incorporation into larger molecular architectures.

One area of potential is in the development of novel polymers. The carboxylic acid group can be used for polymerization reactions, forming polyesters or polyamides with unique properties conferred by the substituted pyridine ring. These polymers could exhibit interesting thermal, mechanical, or optical properties, making them suitable for a range of applications, from specialty plastics to advanced coatings.

Furthermore, the pyridine nitrogen and the chlorine atom offer opportunities for coordination chemistry and the formation of metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, catalysis, and sensing. By using this compound as a ligand, it may be possible to create MOFs with tailored pore sizes and chemical functionalities, leading to materials with enhanced performance in specific applications.

The field of organic electronics could also benefit from the exploration of this compound derivatives. The aromatic nature of the pyridine ring suggests potential for charge transport, and appropriate functionalization could lead to the development of new organic semiconductors or components for organic light-emitting diodes (OLEDs).

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net The synthesis of this compound and its derivatives can benefit significantly from the adoption of these principles.

Traditional methods for the synthesis of nicotinic acid derivatives often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant amounts of waste. nih.gov For instance, the oxidation of alkylpyridines to form the corresponding carboxylic acids can require high temperatures and the use of heavy metal catalysts. mdpi.com

Green chemistry offers several alternative approaches. One promising avenue is the use of biocatalysts, such as enzymes, to carry out specific chemical transformations. nih.govfrontiersin.org Enzymes can operate under mild conditions (ambient temperature and pressure) and often exhibit high selectivity, reducing the formation of unwanted byproducts. frontiersin.org For example, nitrilases can be used to convert cyanopyridines to nicotinic acids in a single, environmentally friendly step. nih.gov

Another green approach is the use of alternative, less hazardous solvents. Many traditional organic reactions are carried out in volatile organic compounds (VOCs), which can be harmful to human health and the environment. The development of synthetic routes that use water or other benign solvents would significantly improve the environmental profile of this compound production.

Furthermore, the principles of atom economy—maximizing the incorporation of all materials used in the process into the final product—can be applied to the design of new synthetic routes. This involves choosing reactions and reagents that minimize the generation of waste. For example, catalytic processes are often more atom-economical than stoichiometric reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.